molecular formula C19H29NO3 B14120372 Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14120372
M. Wt: 319.4 g/mol
InChI Key: ZXZYFVBLKMWHRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring and a phenoxy group attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 2-tert-butylphenol. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29NO3/c1-18(2,3)15-9-7-8-10-16(15)22-14-11-12-20(13-14)17(21)23-19(4,5)6/h7-10,14H,11-13H2,1-6H3

InChI Key

ZXZYFVBLKMWHRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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